4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the amino, cyclopentyl, ethyl, and methyl groups. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its cyclopentyl and ethyl groups may enhance its stability and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-amino-1-cyclopentyl-N-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-15(2)12(17)11-10(13)8-16(14-11)9-6-4-5-7-9/h8-9H,3-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHTXHVXVTYNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=NN(C=C1N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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